1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
CAS No.: 1955553-18-0
Cat. No.: VC6220820
Molecular Formula: C7H11ClF3NO2
Molecular Weight: 233.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955553-18-0 |
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Molecular Formula | C7H11ClF3NO2 |
Molecular Weight | 233.62 |
IUPAC Name | 1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-11-2-4(6(12)13)5(3-11)7(8,9)10;/h4-5H,2-3H2,1H3,(H,12,13);1H |
Standard InChI Key | SGUTUAQFNYQGNB-UHFFFAOYSA-N |
SMILES | CN1CC(C(C1)C(F)(F)F)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step organic transformations, as outlined in patent literature for structurally related compounds :
Step 1: Formation of Pyrrolidine Precursor
A Mitsunobu reaction or nucleophilic substitution typically installs the trifluoromethyl group onto a pyrrolidine intermediate. For example, 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid may be synthesized via palladium-catalyzed cross-coupling using halogenated aryl reagents .
Step 2: Methylation
The 1-position nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
Step 3: Salt Formation
The free base is treated with hydrochloric acid in a solvent such as diethyl ether or dichloromethane to precipitate the hydrochloride salt.
Physicochemical and Functional Properties
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media, releasing the free base and HCl. The pKa of the protonated amine is estimated at ~8–10, typical for aliphatic amines, while the carboxylic acid group has a pKa ~2–4 . This dual acidity enables zwitterionic behavior at physiological pH, influencing membrane permeability and biodistribution.
Fluorine Effects
The -CF₃ group contributes to:
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Metabolic stability: Resistance to oxidative degradation via cytochrome P450 enzymes
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Lipophilicity: Increased logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration
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Electron-withdrawing effects: Polarizes adjacent bonds, potentially modulating receptor binding kinetics
Applications in Pharmaceutical Research
CNS-Targeted Drug Development
Pyrrolidine derivatives are frequently investigated for neuropsychiatric disorders due to their structural mimicry of endogenous neurotransmitters . The trifluoromethyl group may enhance affinity for GABAergic or glutamatergic receptors, though specific target data for this compound remain proprietary .
Enzyme Inhibition
Carboxylic acid-containing heterocycles often act as enzyme inhibitors. The compound’s carboxylate could chelate metal ions in catalytic sites (e.g., matrix metalloproteinases, angiotensin-converting enzyme) .
Comparative Analysis with Related Compounds
vs. Methyl 4-(Trifluoromethyl)pyrrolidine-3-carboxylate (PubChem CID 3739572)
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Structural difference: Methyl ester vs. carboxylic acid hydrochloride
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Properties: The ester derivative (molecular weight 197.15 g/mol) is more lipophilic (logP ≈1.5 vs. ≈0.8 for the acid) , favoring passive cellular uptake but requiring metabolic activation
vs. trans-Methyl 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
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Structural difference: Benzyl substitution at N1 and trans stereochemistry
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Applications: The benzyl group may enhance binding to aromatic receptor pockets, as explored in kinase inhibitor research
Future Research Directions
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Stereoselective synthesis: Developing asymmetric routes to isolate enantiomers for pharmacological profiling
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Structure-activity relationship (SAR) studies: Systematically varying substituents to optimize target affinity and pharmacokinetics
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In vivo efficacy models: Evaluating bioavailability and CNS penetration in animal models of disease
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